N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 1019102-43-2
VCID: VC8431974
InChI: InChI=1S/C21H16FN5O3S/c1-12-3-4-15(10-18(12)27(29)30)20(28)24-19-9-13(2)25-26(19)21-23-17(11-31-21)14-5-7-16(22)8-6-14/h3-11H,1-2H3,(H,24,28)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C)[N+](=O)[O-]
Molecular Formula: C21H16FN5O3S
Molecular Weight: 437.4 g/mol

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide

CAS No.: 1019102-43-2

Cat. No.: VC8431974

Molecular Formula: C21H16FN5O3S

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide - 1019102-43-2

Specification

CAS No. 1019102-43-2
Molecular Formula C21H16FN5O3S
Molecular Weight 437.4 g/mol
IUPAC Name N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C21H16FN5O3S/c1-12-3-4-15(10-18(12)27(29)30)20(28)24-19-9-13(2)25-26(19)21-23-17(11-31-21)14-5-7-16(22)8-6-14/h3-11H,1-2H3,(H,24,28)
Standard InChI Key JOZXJASEYJQFSU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₁H₁₆FN₅O₃S and a molecular weight of 437.4 g/mol . Its IUPAC name, N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide, reflects its complex architecture:

  • A pyrazole ring substituted with a methyl group at position 3.

  • A thiazole ring linked to a 4-fluorophenyl group.

  • A 2-methyl-3-nitrobenzamide moiety attached via an amide bond .

The presence of electron-withdrawing groups (nitro, fluorine) and aromatic systems contributes to its potential bioactivity by enhancing interactions with cellular targets .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1019102-40-9
Molecular FormulaC₂₁H₁₆FN₅O₃S
Molecular Weight437.4 g/mol
SMILESCC1=NN(C(=C1)NC(=O)C2=C(C...F
InChIKeyNZYVAAQYIYMRKD-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Thiazole Ring Formation: Condensation of 4-fluorobenzaldehyde with thiosemicarbazide yields the 4-(4-fluorophenyl)thiazole-2-amine intermediate.

  • Pyrazole Functionalization: The pyrazole core is constructed via cyclization of hydrazine derivatives with β-keto esters, followed by methylation.

  • Amide Coupling: The benzamide group is introduced using 2-methyl-3-nitrobenzoyl chloride under Schotten-Baumann conditions .

Critical reagents include DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation and Pd/C for catalytic hydrogenation steps.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–7.75 (m, 4H, Ar-H), 2.51 (s, 3H, CH₃) .

    • ¹³C NMR confirms the presence of carbonyl (167.2 ppm) and nitro (148.5 ppm) groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 438.1 [M+H]⁺ .

  • HPLC: Purity >98% achieved using a C18 column (acetonitrile/water gradient).

Biological Activity and Mechanisms

Anti-Inflammatory Activity

Pyrazole derivatives are known cyclooxygenase-2 (COX-2) inhibitors. Molecular docking studies suggest the fluorophenyl group binds to COX-2’s hydrophobic pocket, while the nitro group stabilizes interactions via hydrogen bonding .

Comparative Analysis with Structural Analogs

VC8431992 vs. VC8431966

ParameterVC8431992 (Furan Derivative)VC8431966 (Benzamide Derivative)
Molecular Weight413.4 g/mol437.4 g/mol
Key Functional Group5-Nitrofuran3-Nitrobenzamide
Anticancer IC₅₀ (HepG2)12.3 µM8.1 µM
Solubility (LogP)2.13.4

The benzamide derivative (VC8431966) shows enhanced lipophilicity and cytotoxicity, likely due to improved membrane permeability .

Future Research Directions

  • In Vivo Toxicity Studies: Assess pharmacokinetics and organ-specific toxicity in rodent models.

  • Structure-Activity Relationships (SAR): Modify the nitro position or introduce halogens to optimize potency.

  • Combination Therapies: Evaluate synergy with checkpoint inhibitors (e.g., pembrolizumab) in solid tumors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator